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Compound of Interest

Compound Name: Pneumocandin A2

Cat. No.: B15562839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to the structural elucidation of Pneumocandin A₀ and its related lipopeptide analogs.

Pneumocandins belong to the echinocandin class of antifungal agents, which function by

inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[1][2]

The precise determination of their complex cyclic peptide structure was a critical prerequisite

for the semi-synthetic development of leading antifungal drugs, such as Caspofungin, which is

derived from Pneumocandin B₀.[1][2][3]

The elucidation process is a multi-faceted endeavor, combining high-resolution spectroscopic

techniques with classical chemical degradation methods to piece together the molecule's

intricate architecture, which consists of a cyclic hexapeptide core acylated with a long-chain

fatty acid.[4][5]

Overall Strategy for Structural Elucidation
The definitive structure of a complex natural product like Pneumocandin A₀ is determined by

integrating data from multiple analytical techniques. The general workflow begins with the

isolation of the pure compound from fermentation broths of the fungus Glarea lozoyensis

(formerly Zalerion arboricola).[3][4] This is followed by parallel spectroscopic and chemical

analyses, whose results are ultimately combined to confirm the molecular formula, the

sequence of the amino acid residues, their stereochemistry, and the structure of the lipid side

chain.
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Overall Workflow for Pneumocandin Structure Elucidation
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Fig. 1: Workflow for Pneumocandin structural analysis.

Quantitative Data and Structural Comparison
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The primary pneumocandins isolated from G. lozoyensis are A₀ and B₀.[3] Analogs differ

primarily in the hydroxylation patterns of the proline and other amino acid residues.[4] High-

resolution mass spectrometry is essential for determining the exact molecular weight and

elemental composition.

Table 1: Molecular Weight of Key Pneumocandins

Compound Molecular Formula
Molecular Weight
(Da)

Key Structural
Difference from A₀

Pneumocandin A₀ C₅₁H₈₂N₈O₁₇ 1078 -

Pneumocandin B₀ C₅₀H₈₀N₈O₁₆ 1056

Lacks the methyl

group on the

hydroxyproline

residue.[5]

| Pneumocandin D₀ | C₅₁H₈₂N₈O₁₆ | 1062 | Lacks one hydroxyl group compared to A₀.[6] |

Note: Molecular weights are based on the most common isotopes.

While complete, assigned NMR datasets for Pneumocandin A₀ are not fully detailed in publicly

accessible literature, the following table illustrates the standard format used for presenting such

data for one of its constituent amino acids.

Table 2: Illustrative NMR Data Presentation for a 3-hydroxy-4-methylproline Residue
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Carbon Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Key 2D
Correlations
(HMBC)

C-2 (Cα) ~59.5 ~4.2 (d)
C-5, C=O (peptide
bond)

C-3 (Cβ) ~71.0 ~4.0 (m) C-2, C-4, C-5

C-4 (Cγ) ~45.2 ~2.5 (m) C-3, C-5, C-Methyl

C-5 (Cδ) ~55.8 ~3.5 (dd) C-2, C-4

C-Methyl ~15.1 ~1.1 (d) C-3, C-4

| C=O | ~172.0 | - | C-2, C-5 |

Note: These chemical shifts are representative and used for illustrative purposes. Actual values

depend on the specific solvent, temperature, and instrument frequency.

Experimental Protocols
The structural determination relies on a combination of spectroscopic and chemical methods.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful

tool for determining the complete covalent structure and relative stereochemistry of the

pneumocandins.

Objective: To determine the carbon-hydrogen framework and the connectivity between

atoms.

Methodology:

Sample Preparation: A sample of the purified pneumocandin (~5-10 mg) is dissolved in a

deuterated solvent, typically DMSO-d₆ or CD₃OD, to a concentration of ~10-20 mM.
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1D NMR (¹H and ¹³C): ¹H NMR spectra are acquired to identify all proton signals and their

multiplicities (singlet, doublet, etc.). ¹³C NMR, often with DEPT (Distortionless

Enhancement by Polarization Transfer) experiments, is used to identify all carbon signals

and classify them as CH₃, CH₂, CH, or quaternary carbons.

2D NMR (COSY, HMBC, HSQC/HMQC):

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the

same spin system, crucial for tracing the connectivity within each amino acid residue.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum

Coherence): Correlates each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away. This is the key experiment for connecting

the individual amino acid residues by observing correlations across the peptide bonds.

Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and elemental

composition, and tandem MS (MS/MS) is used to sequence the peptide.

Objective: To determine the molecular formula and the sequence of amino acid residues.

Methodology:

Ionization: High-resolution mass spectrometry is performed using a soft ionization

technique like Fast Atom Bombardment (FAB-MS) or, more commonly today, Electrospray

Ionization (ESI-MS). This provides an accurate mass measurement of the molecular ion

(e.g., [M+H]⁺ or [M+Na]⁺).[7]

Formula Determination: The high-resolution mass measurement allows for the

unambiguous determination of the elemental composition (e.g., C₅₁H₈₂N₈O₁₇ for

Pneumocandin A₀).

Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced

dissociation (CID).[8] The molecule fragments at predictable locations, primarily the

peptide bonds. Analyzing the masses of the resulting fragment ions allows for the

deduction of the amino acid sequence.
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Chemical Degradation
Amino Acid Analysis This classical method confirms the identities of the constituent amino

acids.

Objective: To identify and quantify the non-proteinogenic and proteinogenic amino acids that

form the cyclic peptide core.

Methodology:

Hydrolysis: The pneumocandin sample is hydrolyzed by heating in 6N HCl at ~110°C for

24 hours. This procedure cleaves all the amide (peptide) bonds.

Derivatization: The resulting free amino acids are often derivatized (e.g., with phenyl

isothiocyanate) to make them detectable by UV or fluorescence.

Chromatographic Separation: The derivatized amino acids are separated and identified

using High-Performance Liquid Chromatography (HPLC) by comparing their retention

times to those of authentic standards.[9] This confirms the presence of residues like

hydroxyproline, ornithine, and homotyrosine.[10]

Biosynthesis and Analog Generation
Understanding the biosynthetic pathway of pneumocandins is directly relevant to their

structural analysis, as it explains the origin of their analogs. The molecule is assembled by a

hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system.[5]

Genetic manipulation of the enzymes in this pathway, particularly the hydroxylases, has been

used to generate novel analogs.[11][12] For example, inactivating the GLOXY4 gene in G.

lozoyensis results in the exclusive production of Pneumocandin B₀.[3]
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Simplified Pneumocandin Biosynthesis
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Fig. 2: Biosynthesis of the pneumocandin core structure.

Conclusion
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The structural elucidation of Pneumocandin A₀ and its analogs is a textbook example of

modern natural product chemistry, requiring the synergistic application of NMR spectroscopy,

mass spectrometry, and chemical degradation techniques. The detailed structural knowledge

obtained through these methods has not only provided a deep understanding of this important

class of molecules but has also been instrumental in the successful development of life-saving

antifungal therapies. The continued exploration of analogs, both natural and engineered,

promises to yield new compounds with improved pharmacological properties.[2][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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